molecular formula C4H2Br2O3 B1224083 2,3-Dibromo-4-oxobut-2-enoic acid CAS No. 21577-50-4

2,3-Dibromo-4-oxobut-2-enoic acid

Cat. No. B1224083
CAS RN: 21577-50-4
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-NSCUHMNNSA-N
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Description

2,3-Dibromo-4-oxobut-2-enoic acid (DBBA) is a weak acid that has a wide variety of applications in the scientific research field. It is a bromo-substituted acid that is found in nature, but can also be synthesized in the laboratory. DBBA is used as a reagent in the synthesis of various compounds, as a catalyst in chemical reactions, and as a reactant in catalytic processes. It has been studied extensively for its biochemical and physiological effects and its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2,3-Dibromo-4-oxobut-2-enoic acid and its derivatives are pivotal in the synthesis of various heterocyclic compounds. These compounds, formed through reactions with nucleophiles, have shown significant potential in antimicrobial activities. For instance, El-Hashash et al. (2014) demonstrated the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material. These heterocycles exhibited promising antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014). Similarly, El-Hashash et al. (2015) synthesized a series of aroylacrylic acids, pyridazinones, and furanones derivatives starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing their antibacterial potential (El-Hashash et al., 2015).

Biological Activity and Medicinal Chemistry

Compounds derived from this compound have shown notable biological activities, especially in medicinal chemistry. For example, Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds exhibit neuroprotective properties (Drysdale, Hind, Jansen, & Reinhard, 2000). Furthermore, Berkeš et al. (2007) described the synthesis of substituted 4-hetereoaryl-4-oxobut-2-enoic acids with an indole ring, which are valuable in producing enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids as multifunctional homotryptophan analogues (Berkeš, Koren̆ová, Šafár̆, Horváthová, & Prónayová, 2007).

Structural and Crystallographic Studies

The structural and crystallographic analysis of derivatives of this compound provides insights into their chemical properties. Shah et al. (2010) investigated the molecular structure of 4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid, revealing planarity in its structure and understanding of hydrogen bonding patterns (Shah, Ali, Tahir, & Ahmed, 2010).

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound derivatives expands the scope of its applications. Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions, exploring their thermal and magnetic properties (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

Safety and Hazards

The compound is classified as dangerous with a hazard statement indicating it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

As this compound is used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(E)-2,3-dibromo-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)/C(=C(/C(=O)O)\Br)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21577-50-4
Record name NSC193417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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